

head-to-head comparison of HLE-IN-1 and SSR69071

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Compound of Interest

Compound Name: HLE-IN-1

Cat. No.: B078887

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Head-to-Head Comparison: HLE-IN-1 and SSR69071

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of two molecules, intended to be **HLE-IN-1** and SSR69071. However, extensive searches for "**HLE-IN-1**" did not yield a specific, publicly documented chemical entity or experimental data. The acronym "HLE" is associated with multiple unrelated fields, including "Humanity's Last Exam" and "Heroin-Induced Leukoencephalopathy," making it impossible to identify the compound of interest for a direct comparison.

Therefore, this document will focus on providing a comprehensive overview of SSR69071, a well-characterized and potent inhibitor of Human Leukocyte Elastase (HLE). Information on its mechanism of action, in-vitro and in-vivo potency, and selectivity is presented. Should information on "**HLE-IN-1**" become available, this guide can be updated to include a direct head-to-head comparison.

SSR69071: A Potent and Selective Human Leukocyte Elastase Inhibitor

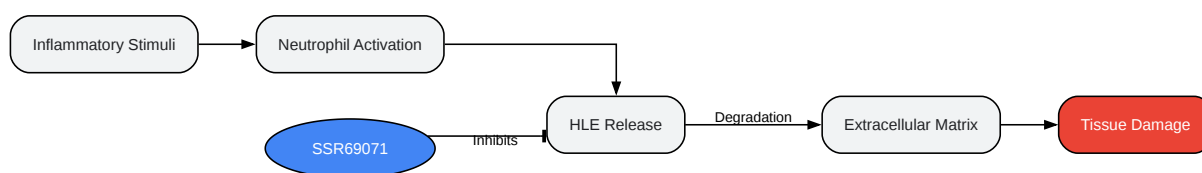
SSR69071 is a synthetic, orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases.

Mechanism of Action

SSR69071 acts as a potent and selective inhibitor of HLE.[1] HLE is a protease released by neutrophils during inflammation, and its excessive activity can lead to the degradation of extracellular matrix proteins, contributing to tissue damage in diseases like chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[1] By inhibiting HLE, SSR69071 can mitigate this damage.

Signaling Pathway

The primary pathway influenced by SSR69071 is the inflammatory cascade involving neutrophil activation and subsequent tissue degradation by HLE.



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Caption: SSR69071 inhibits HLE, preventing matrix degradation.

Performance Data

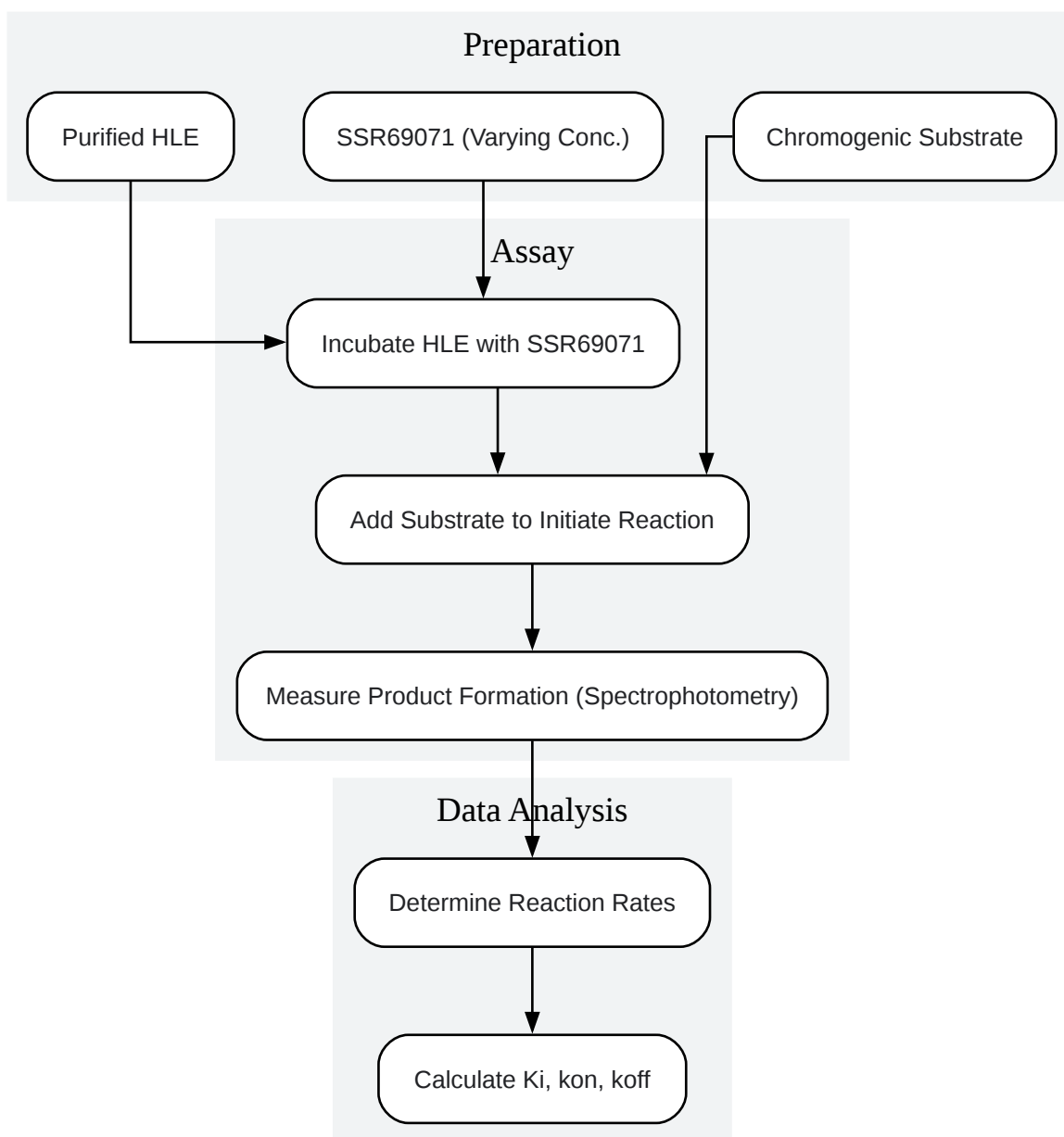
The following table summarizes the available quantitative data for SSR69071.

Parameter	Value	Species	Reference
Inhibition Constant (K _i)	0.0168 ± 0.0014 nM	Human	[1]
3 nM	Rat	[1]	
1.8 nM	Mouse	[1]	
58 nM	Rabbit	[1]	
Inactivation Rate (k _{on})	0.183 ± 0.013 × 10 ⁶ M ⁻¹ s ⁻¹	Human	[1]
Dissociation Rate (k _{off})	3.11 ± 0.37 × 10 ⁻⁶ s ⁻¹	Human	[1]
In Vivo Efficacy (ED ₅₀)	10.5 mg/kg p.o. (HLE inhibition in BALF)	Mouse	[1]
2.8 mg/kg p.o. (HLE-induced lung hemorrhage)	Mouse	[1]	
2.2 mg/kg (Carrageenan-induced paw edema)	Rat	[1]	
2.7 mg/kg (HLE-induced paw edema)	Rat	[1]	

Experimental Protocols

Detailed experimental protocols for the characterization of SSR69071 are described in the primary literature. Below is a summary of the methodologies used to obtain the data presented.

Enzyme Inhibition Assays: The inhibitory potency of SSR69071 against HLE from various species was determined using kinetic assays. The general workflow for such an assay is as follows:



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Caption: Workflow for determining enzyme inhibition kinetics.

In Vivo Efficacy Models:

- HLE Inhibition in Bronchoalveolar Lavage Fluid (BALF): Mice were treated orally with SSR69071, and HLE activity was subsequently measured in the BALF to assess the ex vivo inhibitory effect.^[1]

- HLE-Induced Lung Hemorrhage: The ability of orally administered SSR69071 to reduce acute lung hemorrhage induced by HLE was evaluated in mice.[1]
- Paw Edema Models: The anti-inflammatory effect of SSR69071 was assessed in rats by measuring the reduction in paw edema induced by either carrageenan or HLE.[1]

Conclusion

SSR69071 is a well-documented, potent, and selective inhibitor of human leukocyte elastase with demonstrated in vivo activity in animal models of inflammation.[1] Due to the inability to identify "HLE-IN-1" from publicly available information, a direct comparison is not possible at this time. Researchers interested in HLE inhibitors can consider SSR69071 as a reference compound with a robust dataset.

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References

- 1. Biochemical and pharmacological characterization of 2-(9-(2-piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (SSR69071), a novel, orally active elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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